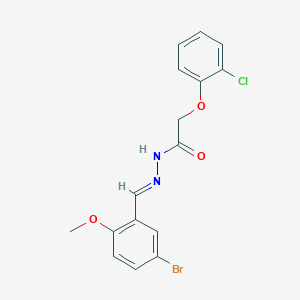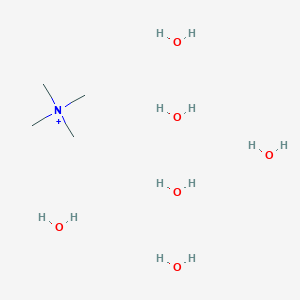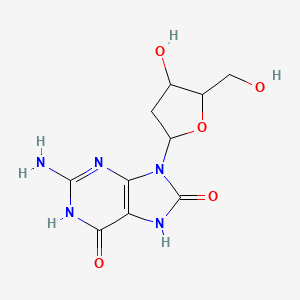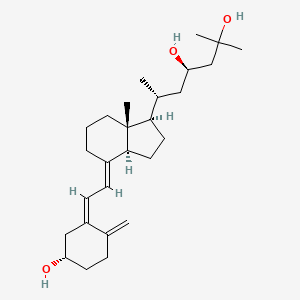
methyl 2-(trideuteriomethyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(trideuteriomethyl)prop-2-enoate is a deuterated analog of methyl methacrylate. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methyl group. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trideuteriomethyl)prop-2-enoate typically involves the deuteration of methyl methacrylate. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the esterification process of methacrylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process must ensure high purity and yield, often requiring advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(trideuteriomethyl)prop-2-enoate can undergo various chemical reactions, including:
Polymerization: Similar to methyl methacrylate, it can polymerize to form poly(methyl methacrylate) (PMMA).
Addition Reactions: It can participate in Michael addition reactions due to the presence of the electron-deficient double bond.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Michael Addition: Typically involves nucleophiles such as thiols or amines under basic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases can facilitate the substitution of the ester group.
Major Products
Polymerization: Produces poly(methyl methacrylate) (PMMA).
Michael Addition: Yields various adducts depending on the nucleophile used.
Nucleophilic Substitution: Results in the formation of substituted esters or acids.
Aplicaciones Científicas De Investigación
Methyl 2-(trideuteriomethyl)prop-2-enoate is valuable in several research fields:
Chemistry: Used as a tracer in reaction mechanisms due to the distinct NMR signals of deuterium.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of drugs.
Industry: Utilized in the production of deuterated polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 2-(trideuteriomethyl)prop-2-enoate involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways. The presence of deuterium can lead to kinetic isotope effects, where the reaction rate is altered due to the difference in bond strength between carbon-deuterium and carbon-hydrogen bonds. This can be particularly useful in studying reaction mechanisms and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: The non-deuterated analog, widely used in the production of PMMA.
Methyl 2-(trifluoromethyl)prop-2-enoate: Another analog with fluorine atoms, used in different applications due to its unique properties.
Uniqueness
Methyl 2-(trideuteriomethyl)prop-2-enoate is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. These properties make it particularly useful in research applications where isotopic labeling is required. The deuterium atoms provide a way to study reaction mechanisms and metabolic pathways without significantly altering the compound’s overall structure and reactivity.
Propiedades
Fórmula molecular |
C5H8O2 |
|---|---|
Peso molecular |
103.13 g/mol |
Nombre IUPAC |
methyl 2-(trideuteriomethyl)prop-2-enoate |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i2D3 |
Clave InChI |
VVQNEPGJFQJSBK-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=C)C(=O)OC |
SMILES canónico |
CC(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)


![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)





![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)
